1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol, also known as 2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol, is a chemical compound with the molecular formula . It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing sulfur. Thiophene derivatives are notable for their diverse applications in medicinal chemistry and materials science, making this compound of significant interest in various scientific fields .
The synthesis of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves several key steps:
Industrial production may utilize optimized reaction conditions including catalysts, controlled temperatures, and pressure to enhance yield and purity. This ensures efficient synthesis on a larger scale .
The molecular structure of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.34 g/mol |
| IUPAC Name | 2-methyl-1-[1-(3-methylthiophen-2-yl)ethylamino]propan-2-ol |
| InChI | InChI=1S/C11H19NOS/c1-8-5-6... |
| InChI Key | ZQHDQYLKPKGEQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C(C)NCC(C)(C)O |
The compound features a thiophene ring attached to an ethylamine side chain, contributing to its unique properties .
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on reaction conditions and reagents used .
The mechanism of action for 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that its mechanism can vary depending on the application context .
The physical properties of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol has several applications in scientific research:
This compound's unique structure contributes to its versatility across multiple fields of study.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: